3,3'-(Propane-1,3-diyl)dibenzoic acid
Description
3,3'-(Propane-1,3-diyl)dibenzoic acid is a dicarboxylic acid derivative featuring two benzoic acid groups connected via a flexible propane-1,3-diyl spacer. This compound serves as a versatile ligand in coordination chemistry, particularly in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions through its carboxylate groups . The propane bridge imparts conformational flexibility, which may influence the porosity and stability of resulting frameworks compared to rigid aromatic linkers .
Properties
CAS No. |
183962-56-3 |
|---|---|
Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
3-[3-(3-carboxyphenyl)propyl]benzoic acid |
InChI |
InChI=1S/C17H16O4/c18-16(19)14-8-2-6-12(10-14)4-1-5-13-7-3-9-15(11-13)17(20)21/h2-3,6-11H,1,4-5H2,(H,18,19)(H,20,21) |
InChI Key |
AHPBTNLWJOXVBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CCCC2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Propane-1,3-diyl)dibenzoic acid typically involves the reaction of methyl 4-hydroxybenzoate with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in acetonitrile at elevated temperatures (around 120°C) for several hours. The product is then purified through steam distillation and extraction with ethyl acetate, followed by crystallization from methanol .
Industrial Production Methods
While specific industrial production methods for 3,3’-(Propane-1,3-diyl)dibenzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Propane-1,3-diyl)dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dicarboxylic acids, while reduction could produce diols. Substitution reactions would result in various substituted derivatives of the original compound.
Scientific Research Applications
3,3’-(Propane-1,3-diyl)dibenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound’s derivatives may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals or therapeutic agents.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3’-(Propane-1,3-diyl)dibenzoic acid depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions to form coordination complexes. These complexes can exhibit unique properties, such as magnetic behavior or catalytic activity . The molecular targets and pathways involved would vary based on the specific metal ions and ligands used in the coordination complexes.
Comparison with Similar Compounds
Pyrazole-1,3-diyl Dibenzoic Acid Derivatives
Compounds such as 4,4′-(4-formyl-1H-pyrazole-1,3-diyl)dibenzoic acid derivatives replace the propane spacer with a rigid pyrazole ring. This structural modification enhances planarity and π-π stacking interactions, which are critical for antimicrobial activity. For example, halogen-substituted hydrazone derivatives of pyrazole-based dibenzoic acids exhibit potent activity against Acinetobacter baumannii and Pseudomonas aeruginosa (Table 1) .
Table 1: Antimicrobial Activity of Pyrazole-1,3-diyl Dibenzoic Acid Derivatives
| Compound | Substituent | Activity Against Strains |
|---|---|---|
| 18 | Mono-chloro | Most potent against A. baumannii ATCC 19606 |
| Others | Di-halogen | Reduced potency compared to mono-substitution |
3,3'-(Pyrazine-2,5-diyl)dibenzoic Acid
Replacing the propane spacer with a pyrazine ring (3,3'-(pyrazine-2,5-diyl)dibenzoic acid) introduces nitrogen heteroatoms, enabling additional coordination sites for metal ions. This ligand forms MOFs with enhanced gas sorption properties due to the pyrazine’s Lewis basicity, a feature absent in the propane-linked analogue .
Dimethyl 4,4′-(Propane-1,3-diylbis(oxy))dibenzoate
This ester derivative substitutes carboxylic acid groups with methoxy functionalities, drastically altering solubility and reactivity. The propane-1,3-diylbis(oxy) spacer increases hydrophobicity, making it more suitable for organic-phase reactions compared to the hydrophilic dicarboxylic acid .
Functional Analogues in Pharmaceutical Contexts
Ivabradine Impurity (IVA-9)
IVA-9, 3,3'-(propane-1,3-diyl)bis(7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one), shares the propane spacer but incorporates heterocyclic moieties instead of benzoic acids. Its role as a pharmaceutical impurity highlights the importance of spacer flexibility in unintended byproduct formation during drug synthesis .
Halogen-Substituted Derivatives
Mono-substitution is more effective than di-substitution, suggesting steric and electronic factors dominate over halogen count .
Physicochemical and Coordination Properties
Table 2: Comparison of Key Properties
| Compound | Spacer Type | Key Applications | Notable Properties |
|---|---|---|---|
| 3,3'-(Propane-1,3-diyl)dibenzoic acid | Flexible alkane | MOFs, coordination polymers | High flexibility, moderate acidity |
| Pyrazole-1,3-diyl derivatives | Rigid aromatic | Antimicrobial agents | Planarity, π-π stacking |
| Pyrazine-2,5-diyl analogues | Heteroaromatic | Gas sorption MOFs | Lewis basicity, enhanced porosity |
| Ester derivatives (e.g., dimethyl) | Alkane with ether | Organic synthesis intermediates | Hydrophobicity, thermal stability |
Sources:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
